molecular formula C40H38N6O8 B12781285 Comital-L CAS No. 84769-50-6

Comital-L

Cat. No.: B12781285
CAS No.: 84769-50-6
M. Wt: 730.8 g/mol
InChI Key: GTDQJLOKEBIARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comital-L is a pharmaceutical compound that contains active ingredients such as mephobarbital, phenobarbital, and phenytoin . It is primarily used for its anticonvulsant properties, making it effective in the treatment of various types of seizures and epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Comital-L involves the preparation of its active ingredients through various chemical reactions. For instance, phenobarbital can be synthesized via the condensation of diethyl malonate with urea, followed by cyclization and subsequent reaction with ethyl bromide. Mephobarbital is synthesized similarly, with slight modifications in the reaction conditions to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of its active ingredients, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the quantification and analysis of the compounds .

Chemical Reactions Analysis

Types of Reactions

Comital-L undergoes various chemical reactions, including:

    Oxidation: The active ingredients can be oxidized to form corresponding metabolites.

    Reduction: Reduction reactions can modify the functional groups, altering the pharmacological activity.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups, affecting the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens like chlorine and bromine, along with appropriate catalysts.

Major Products

The major products formed from these reactions include various metabolites that can be analyzed to understand the pharmacokinetics and pharmacodynamics of this compound.

Scientific Research Applications

Comital-L has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical techniques.

    Biology: Studied for its effects on neuronal activity and neurotransmitter release.

    Medicine: Extensively used in the treatment of epilepsy and other seizure disorders. Research is ongoing to explore its potential in treating other neurological conditions.

    Industry: Utilized in the pharmaceutical industry for the development of new anticonvulsant drugs

Mechanism of Action

Comital-L exerts its effects primarily through the modulation of neurotransmitter activity in the brain. The active ingredients, such as phenobarbital and phenytoin, enhance the inhibitory effects of gamma-aminobutyric acid (GABA) and reduce neuronal excitability by blocking sodium channels. This dual mechanism helps in controlling seizures and stabilizing neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Shares similar anticonvulsant properties but differs in its pharmacokinetic profile.

    Phenytoin: Similar mechanism of action but has different side effect profiles and drug interactions.

    Mephobarbital: Closely related in structure and function but has a longer duration of action.

Uniqueness

Comital-L’s uniqueness lies in its combination of multiple active ingredients, providing a broader spectrum of anticonvulsant activity. This combination allows for more effective seizure control with potentially fewer side effects compared to using each compound individually .

Properties

84769-50-6

Molecular Formula

C40H38N6O8

Molecular Weight

730.8 g/mol

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione;5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H12N2O2.C13H14N2O3.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);4-8H,3H2,1-2H3,(H,14,16,18);3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

GTDQJLOKEBIARC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.